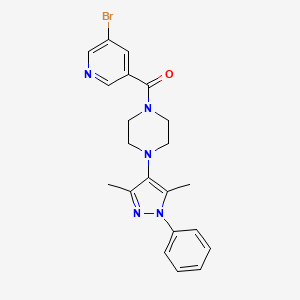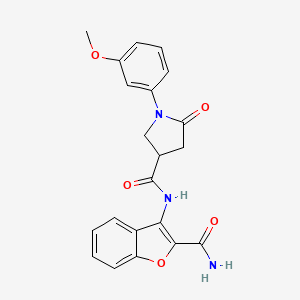![molecular formula C18H17N3OS B6495489 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 899731-59-0](/img/structure/B6495489.png)
2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (DMPT) is a novel compound that has recently been studied for its potential applications in scientific research. DMPT is a small molecule that is composed of a thiazole ring, a pyridine ring, and a dimethylphenyl ring connected by an acetamide group. It has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
科学的研究の応用
2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of thiazole-based compounds on the activity of enzymes, as a fluorescent probe for studying the structure of proteins, and as a tool to study the effects of thiazole-based compounds on the activity of G protein-coupled receptors. It has also been used to study the effects of thiazole-based compounds on the activity of cytochrome P450 enzymes.
作用機序
The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed that it binds to specific receptors in the cell and modulates their activity. It is also believed that it binds to specific enzymes and modulates their activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, modulate the activity of G protein-coupled receptors, and modulate the activity of enzymes. It has also been shown to have anti-inflammatory and anti-oxidative properties.
実験室実験の利点と制限
The main advantage of using 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide in laboratory experiments is that it is a small molecule and can be easily synthesized. It also has a wide range of biochemical and physiological effects that make it a useful tool for studying the effects of thiazole-based compounds. The main limitation is that the exact mechanism of action is not fully understood and further research is needed to better understand how this compound works.
将来の方向性
There are a number of potential future directions for 2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide research. These include further studies to better understand the mechanism of action, studies to investigate the effects of this compound on other enzymes and receptors, and studies to investigate the potential therapeutic applications of this compound. Additionally, further research is needed to investigate the potential toxic effects of this compound and to identify potential drug interactions.
合成法
2-(2,4-dimethylphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can be synthesized using a two-step process. In the first step, a dimethylphenylsulfonyl chloride is reacted with a 2-thiazol-4-yl-pyridine in the presence of a base to form a dimethylphenyl-2-thiazol-4-yl-pyridine intermediate. In the second step, the intermediate is reacted with acetic anhydride to form this compound. The entire synthesis process can be completed in a few hours and yields a product with a purity of over 95%.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-3-4-15(13(2)9-12)10-17(22)21-18-20-16(11-23-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXPCQNGMASGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B6495407.png)


![4-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6495416.png)
![N-[(2-methoxyphenyl)methyl]-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495435.png)
![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495453.png)
![N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495454.png)
![N-(2,4-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495455.png)
![N-(2-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495458.png)
![6-ethoxy-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B6495459.png)

![1-[3-({4-[(3-chloro-4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]ethan-1-one](/img/structure/B6495471.png)
![2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6495475.png)
![2-{3-[(benzyloxy)methyl]piperidin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6495477.png)